Bodipy C12-Ceramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

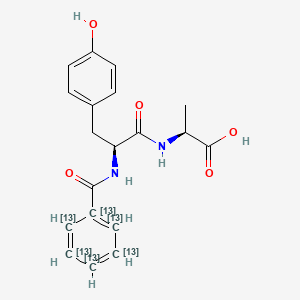

Bodipy C12-Ceramide is a fluorescent dye used to identify cells . It binds to cell surfaces and can be detected through high-performance liquid chromatography . It can also be used as a fluorescent substrate in enzyme assays . This dye serves as a fluorescent marker specifically for ceramide molecules .

Synthesis Analysis

BODIPY-C12 Ceramide (B12Cer) is a fluorescently-tagged form of C12 ceramide . It is formed when acid sphingomyelinase hydrolyzes BODIPY-C12 sphingomyelin in vitro .Molecular Structure Analysis

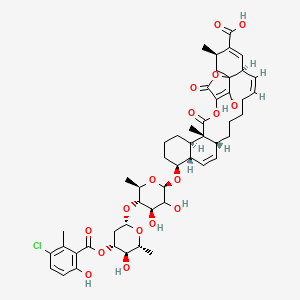

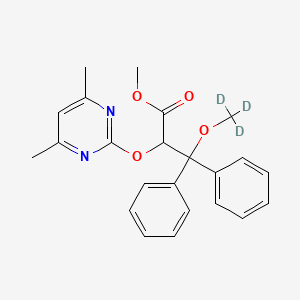

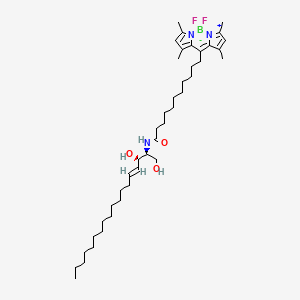

The molecular structure of Bodipy C12-Ceramide is complex, with a molecular formula of C42H70BF2N3O3 . It includes a boron-dipyrromethene (BODIPY) core, which is a robust organic molecule widely used in bioimaging, sensing, and logic gate design .Chemical Reactions Analysis

BODIPY-C12 Ceramide is formed when acid sphingomyelinase hydrolyzes BODIPY-C12 sphingomyelin in vitro . It has been used to quantify acid sphingomyelinase activity in plasma from patients with Niemann-Pick disease .Physical And Chemical Properties Analysis

Bodipy C12-Ceramide has a molecular weight of 713.8 g/mol . It displays excitation/emission maxima of 505/540 nm, respectively . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Bioimaging

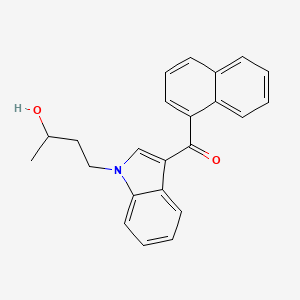

Bodipy C12-Ceramide is extensively used in bioimaging due to its fluorescent properties. It allows for the visualization of cellular components and processes, providing insights into cell biology and pathology . Its high photostability and fluorescence quantum yield make it ideal for long-term imaging without significant photobleaching.

Chemosensing

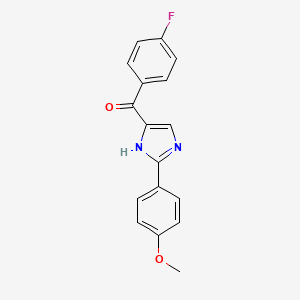

In chemosensing , Bodipy C12-Ceramide serves as a fluorescent probe for detecting specific ions or molecules. Its structure can be modified to create sensors that respond to changes in the environment, such as pH shifts or the presence of metal ions, by altering their fluorescence .

Photodynamic Therapy

Bodipy C12-Ceramide derivatives are explored in photodynamic therapy (PDT) for cancer treatment. They act as photosensitizers that, upon light activation, produce reactive oxygen species to kill cancer cells. Their strong absorption and emission in the visible and near-infrared regions make them suitable for deeper tissue penetration .

Solar Energy Conversion

Researchers are investigating Bodipy C12-Ceramide in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy, although not as efficient as some other dyes, shows potential for renewable energy applications .

Photocatalysis

Bodipy C12-Ceramide is also used in photocatalysis to accelerate chemical reactions via light. It can generate reactive species under light irradiation, which can then drive various organic transformations, contributing to greener and more efficient synthetic processes .

Organic Electronics

In the field of organic electronics , Bodipy C12-Ceramide is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its strong and tunable absorption in the visible region, coupled with high thermal and photo-stability, makes it a candidate for electronic materials .

Orientations Futures

Propriétés

IUPAC Name |

11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWZKZIJSBUOIZ-BOOOSZIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70BF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bodipy C12-Ceramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.